molecular formula C10H17NO3 B8258255 Tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate

Tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate

Cat. No.: B8258255
M. Wt: 199.25 g/mol
InChI Key: ZTDAZCKXLUPJBL-UHFFFAOYSA-N
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Description

Tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate (CAS 431079-79-7 ) is a protected pyrrolidinone derivative that serves as a versatile and critical synthetic intermediate in medicinal chemistry and drug discovery. This compound, characterized by the molecular formula C11H17NO5 , is primarily recognized for its role in the synthesis of sophisticated pharmaceutical agents. A significant application of this scaffold is in the development of proline-based analogs that function as ionotropic glutamate receptor (iGluR) antagonists . These receptors are fundamental to fast synaptic transmission in the central nervous system, and their dysfunction is implicated in a range of neurological conditions, including anxiety, depression, chronic pain, and neurodegenerative diseases like Alzheimer's . As a key building block, this Boc-protected compound is used to create molecules that selectively target NMDA receptor subtypes, with research demonstrating that such analogs can achieve high potency (with IC50 values as low as 200 nM) and selectivity, providing valuable tool compounds for neuroscientific research . Furthermore, this specific compound is identified as a chemical intermediate in the synthesis of Buntanetap , underscoring its direct relevance to pharmaceutical development. Supplied with a high purity specification (99% ), it is essential for ensuring reproducibility in synthetic pathways. Researchers are advised that this product is intended for laboratory research purposes only and is not for diagnostic or therapeutic human use. Proper storage conditions recommend keeping the material sealed in a dry environment at 2-8°C to maintain stability .

Properties

IUPAC Name

tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7-5-6-11(8(7)12)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDAZCKXLUPJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate typically involves the reaction of this compound with various reagents under controlled conditions. One common method involves the use of this compound as a starting material, which undergoes a series of reactions including oxidation, reduction, and substitution to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process typically includes the purification of intermediates and final products to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

Scientific Research Applications

The compound has multiple applications across different scientific domains:

Organic Synthesis

Tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable building block in organic synthesis.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly in drug development. It acts as a precursor for synthesizing pharmaceuticals targeting various diseases, including cancer and metabolic disorders.

Biological Studies

Research indicates that this compound can interact with biological molecules, influencing enzyme activity and protein-ligand interactions. This property makes it useful in studying enzyme mechanisms and signaling pathways.

Case Study 1: Anticancer Activity

A study published in Cancer Research explored the effects of this compound on hepatocellular carcinoma (HCC) cell lines. The results demonstrated that the compound induced apoptosis through the modulation of lipid signaling pathways, enhancing the efficacy of chemotherapeutic agents such as sorafenib.

Case Study 2: Enzyme Mechanism Studies

Research conducted on enzyme kinetics revealed that this compound serves as a substrate for specific enzymes involved in metabolic pathways. This study provided insights into its role in influencing enzyme activity and potential therapeutic targets.

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also interact with receptors or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Fluorination : Fluorinated analogs (e.g., ’s compound) exhibit enhanced metabolic stability and binding affinity in biological systems due to fluorine’s electronegativity and lipophilicity .
  • Heterocyclic Modifications : Derivatives with oxadiazole rings () demonstrate improved π-π stacking interactions, making them suitable for targeting enzyme active sites .

Physicochemical Properties

  • Solubility : The parent compound’s ketone and Boc group confer moderate polarity, whereas hydroxymethyl or aromatic substituents () increase hydrophilicity or π-system interactions, respectively .
  • Thermal Stability : Boc-protected pyrrolidines generally exhibit stability up to 150°C, but fluorinated derivatives () may decompose at lower temperatures due to C-F bond lability under harsh conditions .

Biological Activity

Tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing from various research studies and data sources.

Chemical Structure and Synthesis

This compound is characterized by its pyrrolidine ring, which is a common structural motif in many bioactive compounds. The synthesis typically involves the reaction of tert-butyl esters with appropriate amines or carboxylic acids under controlled conditions.

Synthesis Overview:

  • Starting Materials: Tert-butyl esters and 3-methylpyrrolidine derivatives.
  • Methods: Common methods include nucleophilic substitution and condensation reactions, often facilitated by catalysts like N-bromosuccinimide (NBS) in organic solvents such as dichloromethane .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, studies have shown that certain derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against human cancer cell lines. In vitro studies demonstrated that specific derivatives possess cytotoxic effects on cancer cells, with IC50 values indicating effective inhibition of cell proliferation. For example, one study reported an IC50 value of 0.45 mg/mL against multiple myeloma cells, highlighting its potential as a chemotherapeutic agent .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with cellular targets such as enzymes and receptors. The presence of the ketone group and the tert-butyl moiety are crucial for its reactivity and biological activity .

Case Studies

Case Study 1: Anticancer Efficacy
A series of experiments were conducted on RPMI 8226 multiple myeloma cells to evaluate the anticancer efficacy of this compound derivatives. The results showed a time-dependent increase in cell death, with significant effects observed at concentrations as low as 10 µM. The study concluded that certain derivatives could be promising candidates for further development in cancer therapy .

Case Study 2: Antimicrobial Activity
In another investigation, various derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that some compounds exhibited potent antibacterial effects, suggesting their potential use in developing new antibiotics .

Data Summary Table

Activity Type IC50 Value Target Cells/Organisms Reference
Anticancer0.45 mg/mLRPMI 8226 (multiple myeloma)
AntimicrobialVaries (61 - 170 µM)Various bacteria and fungi

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate
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Tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.